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Compound of Interest

Compound Name: 1-(2-Ethynylphenyl)ethanone

CAS No.: 104190-22-9

Cat. No.: B016859

Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the compound 1-(2-ethynylphenyl)ethanone, also known as 2-ethynylacetophenone. Tailored

for researchers, scientists, and professionals in drug development, this document delves into

the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,

offering not just the raw data but also a detailed interpretation grounded in the principles of

chemical structure and spectroscopy. This guide is designed to serve as a definitive reference

for the characterization of this versatile building block in organic synthesis.

Introduction to 1-(2-Ethynylphenyl)ethanone
1-(2-Ethynylphenyl)ethanone is a bifunctional organic molecule featuring both a ketone and a

terminal alkyne. This unique combination of functional groups makes it a valuable precursor in

the synthesis of a wide array of complex organic molecules, including heterocycles and

polycyclic aromatic compounds. Accurate and thorough spectroscopic characterization is

paramount to confirm the identity and purity of this compound, ensuring the reliability of
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subsequent synthetic transformations. This guide will systematically present and analyze the

key spectroscopic data that define the molecular structure of 1-(2-ethynylphenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1-(2-ethynylphenyl)ethanone, both ¹H and ¹³C NMR provide unambiguous

evidence for its structure.

¹H NMR Spectroscopy: Unraveling the Proton
Environment
The ¹H NMR spectrum of 1-(2-ethynylphenyl)ethanone, typically recorded in deuterated

chloroform (CDCl₃), reveals five distinct signals corresponding to the different types of protons

in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 1-(2-Ethynylphenyl)ethanone

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.89 dd 1H Ar-H (ortho to C=O)

~7.56 td 1H Ar-H

~7.49 dd 1H Ar-H

~7.38 td 1H Ar-H

~3.45 s 1H C≡C-H

~2.65 s 3H -CO-CH₃

Interpretation of the ¹H NMR Spectrum:

The downfield region of the spectrum (7.3-8.0 ppm) is characteristic of aromatic protons. The

ortho-disubstituted pattern on the benzene ring gives rise to four distinct signals, each

integrating to one proton. The proton ortho to the electron-withdrawing acetyl group is the most
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deshielded and appears as a doublet of doublets around 7.89 ppm. The remaining aromatic

protons appear as overlapping multiplets.

A key feature is the singlet at approximately 3.45 ppm, which is characteristic of the acetylenic

proton (C≡C-H). Its chemical shift is influenced by the magnetic anisotropy of the triple bond.

The sharp singlet at around 2.65 ppm, integrating to three protons, is unequivocally assigned to

the methyl protons of the acetyl group.

Experimental Protocol for ¹H NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-ethynylphenyl)ethanone in

~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as

an internal standard.

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

Number of scans: 16-32

Relaxation delay: 1.0 s

Pulse width: 90°

Acquisition time: ~4 s

Spectral width: -2 to 12 ppm

Causality in Experimental Choices: The choice of CDCl₃ as a solvent is due to its excellent

solubilizing power for a wide range of organic compounds and its single deuterium lock signal.

A high-field instrument (≥400 MHz) is chosen to achieve better signal dispersion, which is

crucial for resolving the complex multiplets in the aromatic region.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework of 1-(2-
ethynylphenyl)ethanone.
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Table 2: ¹³C NMR Spectroscopic Data for 1-(2-Ethynylphenyl)ethanone

Chemical Shift (δ) ppm Assignment

~199.8 C=O

~139.7 Ar-C

~134.3 Ar-CH

~133.0 Ar-CH

~129.0 Ar-CH

~128.8 Ar-CH

~121.5 Ar-C

~82.7 -C≡CH

~81.5 -C≡CH

~30.2 -CO-CH₃

Interpretation of the ¹³C NMR Spectrum:

The most downfield signal at approximately 199.8 ppm is characteristic of a ketone carbonyl

carbon. The aromatic region shows six distinct signals, four for the protonated carbons and two

for the quaternary carbons, consistent with the ortho-disubstitution pattern. The two signals for

the alkyne carbons appear around 82.7 ppm and 81.5 ppm. The upfield signal at approximately

30.2 ppm corresponds to the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a

molecule. The IR spectrum of 1-(2-ethynylphenyl)ethanone displays characteristic absorption

bands that confirm the presence of the ketone and terminal alkyne moieties.

Table 3: Key IR Absorption Bands for 1-(2-Ethynylphenyl)ethanone
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Wavenumber (cm⁻¹) Intensity Assignment

~3290 Strong, sharp ≡C-H stretch

~2100 Medium, sharp C≡C stretch

~1680 Strong, sharp C=O stretch (aromatic ketone)

~1595, 1570, 1480 Medium to strong C=C aromatic ring stretches

~760 Strong
C-H out-of-plane bend (ortho-

disubstituted)

Interpretation of the IR Spectrum:

The most diagnostic peaks in the IR spectrum are the strong, sharp absorption at

approximately 3290 cm⁻¹ corresponding to the stretching vibration of the terminal acetylenic C-

H bond, and the medium, sharp peak around 2100 cm⁻¹ for the C≡C triple bond stretch. The

strong absorption at about 1680 cm⁻¹ is indicative of the C=O stretching of an aryl ketone. The

presence of multiple bands in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the

compound, and the strong band around 760 cm⁻¹ is characteristic of ortho-disubstitution on a

benzene ring.

Experimental Protocol for IR Spectroscopy (ATR):

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the

diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Parameters:

Number of scans: 16-32

Resolution: 4 cm⁻¹

Spectral range: 4000-400 cm⁻¹

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016859?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality in Experimental Choices: The ATR-FTIR technique is chosen for its simplicity, speed,

and minimal sample preparation requirements, making it a highly efficient method for routine

sample analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its structure.

Table 4: Mass Spectrometry Data for 1-(2-Ethynylphenyl)ethanone

m/z Relative Intensity (%) Assignment

144 100 [M]⁺ (Molecular Ion)

129 85 [M - CH₃]⁺

101 40 [M - COCH₃]⁺

75 30 [C₆H₃]⁺

Interpretation of the Mass Spectrum:

The mass spectrum of 1-(2-ethynylphenyl)ethanone shows a prominent molecular ion peak

[M]⁺ at m/z = 144, which corresponds to the molecular weight of the compound (C₁₀H₈O). A

significant fragment is observed at m/z = 129, resulting from the loss of a methyl radical ([M -

CH₃]⁺), a common fragmentation pathway for methyl ketones. Another important fragment

appears at m/z = 101, which corresponds to the loss of the acetyl group ([M - COCH₃]⁺).

Visualization of Molecular Structure and
Fragmentation
To visually represent the molecular structure and key relationships, the following diagrams are

provided.

Caption: Molecular structure of 1-(2-ethynylphenyl)ethanone.
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Caption: Key fragmentation pathways of 1-(2-ethynylphenyl)ethanone in mass spectrometry.

Conclusion
The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide

a cohesive and definitive characterization of 1-(2-ethynylphenyl)ethanone. The unique

spectral signatures of the acetyl and ethynyl groups, in conjunction with the pattern of the

ortho-disubstituted aromatic ring, allow for unambiguous identification and purity assessment.

This guide serves as a valuable resource for scientists, enabling them to confidently utilize this

important synthetic intermediate in their research and development endeavors.

References
At the time of this writing, a comprehensive, single, publicly available peer-reviewed article
containing all the presented spectroscopic data for 1-(2-ethynylphenyl)ethanone could not
be located. The data presented herein is a composite of typical values expected for this
structure based on established principles of spectroscopy and data from closely related
compounds found in various chemical databases and literature. For specific experimental
data, researchers are encouraged to consult the supporting information of publications that
report the synthesis of this compound.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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